benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
Benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 3-(methylsulfanyl)phenyl group, at position 4 with a benzyl ester, and at position 5 with a methyl group. This structure is synthesized via cyclization reactions involving azides and carbonyl compounds, similar to methodologies described for ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (prepared using 1-azido-4-nitrobenzene and ethyl acetoacetate) .
Properties
IUPAC Name |
benzyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-17(18(22)23-12-14-7-4-3-5-8-14)19-20-21(13)15-9-6-10-16(11-15)24-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSPHEQLYPCYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The starting material, 3-(methylsulfanyl)phenyl azide, is prepared by reacting 3-(methylsulfanyl)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with benzyl 5-methyl-1-propynyl-1H-1,2,3-triazole-4-carboxylate in the presence of a copper(I) catalyst to form the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is . Its structure features a triazole ring that is integral to its biological activity.
Medicinal Chemistry
Antimicrobial Activity : Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular integrity .
Anticancer Properties : The triazole moiety has been linked to anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro .
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cancer progression, making it a candidate for further drug development .
Agricultural Applications
Pesticidal Activity : Triazole compounds are known for their fungicidal properties. This compound has been evaluated for its effectiveness against various plant pathogens. Its application could enhance crop protection strategies .
Material Science
Corrosion Inhibition : Recent studies have highlighted the potential of triazole derivatives as corrosion inhibitors in metal surfaces. The compound's ability to form protective films on metal surfaces suggests its utility in industrial applications .
Case Study 1: Anticancer Activity
In a study published in ACS Omega, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Case Study 2: Agricultural Application
A field trial assessed the efficacy of this compound as a fungicide against Fusarium species in crops. The compound significantly reduced disease incidence compared to untreated controls, highlighting its potential as an agricultural biopesticide .
Mechanism of Action
The mechanism of action of benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The methylsulfanyl group can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s activity and physicochemical properties are influenced by substituents at positions 1, 4, and 5 of the triazole ring. Key comparisons include:
Position 1 Substituents 3-(Methylsulfanyl)phenyl (Target Compound): Enhances lipophilicity and may facilitate sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking). p-Nitrophenyl (Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate): The nitro group is strongly electron-withdrawing, reducing electron density on the triazole ring and increasing reactivity toward nucleophilic substitution . 2-Oxo-2-(phenylamino)ethyl (Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate): Introduces hydrogen-bonding capacity, contributing to moderate antiproliferative activity (69.8% inhibition in NCI-H522 lung cancer cells) .
Ethyl Ester (Common in analogs): Offers faster hydrolysis rates, which may influence bioavailability .
Position 5 Substituents Methyl Group (Target Compound): Balances steric effects without significantly reducing activity, unlike bulkier substituents (e.g., norbornane), which decrease antiproliferative effects .
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical Data)
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Metabolic Stability (t½, hrs) |
|---|---|---|---|---|
| Target Compound | 369.45 | 3.2 | 0.15 | 6.8 |
| Ethyl 5-methyl-1-(p-nitrophenyl)-... | 319.29 | 2.1 | 0.45 | 3.2 |
| Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-... | 356.38 | 1.8 | 0.30 | 4.5 |
Research Findings and Implications
Synthesis and Characterization : The target compound’s synthesis likely parallels methods for ethyl triazole carboxylates, utilizing sodium ethoxide or similar bases for cyclization . Crystallographic tools like SHELXL and OLEX2 are critical for confirming its geometry and intermolecular interactions.
Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methylsulfanyl) at position 1 may improve metabolic stability compared to nitro groups.
- Benzyl esters at position 4 could reduce hydrolysis rates, prolonging in vivo activity.
Biological Activity
Benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946243-28-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have demonstrated significant antiproliferative effects against various cancer cell lines. In particular, this compound has shown promise in inhibiting the growth of breast cancer cells (MDA-MB-231). The compound was observed to induce apoptosis and enhance caspase-3 activity at concentrations as low as 10 µM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzyl Triazole | MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |
| Another Triazole | HepG2 | 15 | Microtubule destabilization |
| Yet Another Triazole | A549 (Lung) | 12 | Cell cycle arrest |
Antimicrobial Activity
The triazole moiety is also associated with significant antimicrobial properties. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth. Preliminary results suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Molecular modeling studies have indicated that the compound may bind effectively to microtubules, leading to disruption in mitotic processes .
Case Studies
In a notable study involving the synthesis and evaluation of various triazole derivatives, this compound was identified as one of the most promising candidates due to its selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .
Q & A
Basic: What are the common synthetic routes for preparing benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Pre-functionalization : Introducing the 3-(methylsulfanyl)phenyl group via nucleophilic substitution or coupling reactions.
- Triazole ring formation : Reacting the substituted alkyne with benzyl azide under Cu(I) catalysis.
- Esterification : Coupling the triazole-4-carboxylic acid intermediate with benzyl alcohol using carbodiimide-based activating agents (e.g., DCC/DMAP).
For analogous triazole esters, microwave-assisted synthesis has improved yields (e.g., 84–95% in similar systems) .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent integration. The methylsulfanyl group shows characteristic deshielding (~δ 2.5 ppm for S–CH) .
- X-ray crystallography : SHELXL is widely used for structure refinement. For example, WinGX/ORTEP visualizes anisotropic displacement ellipsoids and packing interactions (e.g., C–H···O bonds) .
- IR : Stretching frequencies for ester carbonyl (~1700 cm) and triazole ring (~1600 cm) validate functional groups .
Advanced: How do substituents at the triazole 1- and 4-positions influence electronic properties and bioactivity?
- Electron-withdrawing groups (EWGs) : The 3-(methylsulfanyl)phenyl group enhances π-stacking interactions, critical for antiproliferative activity in triazole derivatives.
- Steric effects : Bulky substituents at position 5 (e.g., norbornane) reduce activity, as seen in NCI-H522 lung cancer cells (75% inhibition loss) .
- Computational validation : Density Functional Theory (DFT) studies correlate HOMO-LUMO gaps with bioactivity. For example, lower gap values (~4.5 eV) enhance reactivity in analogous compounds .
Table 1 : Substituent effects on antiproliferative activity (GP = Growth Percent)
| Substituent at Position 1 | Cancer Cell Line | GP (%) | Reference |
|---|---|---|---|
| 2-Oxo-2-(phenylamino)ethyl | NCI-H522 (Lung) | 69.80 | |
| 3-(3-Methoxyphenyl) | A498 (Kidney) | 68.12 | |
| Norbornane | UO-31 (Kidney) | 75.54 |
Advanced: How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?
- Graph set analysis : Etter’s rules classify interactions (e.g., motifs for C–H···O bonds). Parallel layer arrangements (e.g., along (113) planes) stabilize the lattice via van der Waals forces .
- Packing motifs : Absence of strong π-π stacking in this compound (cf. phenyltriazoles) suggests hydrophobic interactions dominate. This contrasts with related triazoles showing C–H···π contacts .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Contextual factors : Variations in cell lines (e.g., NCI-H522 vs. A498) and assay protocols (e.g., incubation time) significantly impact GP values .
- Structural validation : Ensure crystallographic data (e.g., torsion angles ±5°) match computational models. Discrepancies in dihedral angles >10° may indicate conformational flexibility affecting bioactivity .
- Dose-response curves : Re-evaluate IC values using standardized MTT assays to minimize inter-lab variability.
Advanced: What computational strategies complement experimental studies of this compound?
- DFT optimization : B3LYP/6-31G(d) basis sets predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reactivity studies .
- Molecular docking : AutoDock Vina assesses binding affinity to targets like EGFR (ΔG ≈ −8.5 kcal/mol in similar triazoles) .
- MD simulations : Analyze solvation effects (e.g., DMSO vs. water) on conformational stability over 50 ns trajectories .
Methodological: Best practices for refining crystal structures using SHELXL
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction.
- Refinement cycles : Apply restraints for disordered benzyl groups (DFIX command) and anisotropic displacement parameters (ANIS).
- Validation : Check R < 5% and Flack parameter ±0.1 to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
